molecular formula C17H22BrNO3 B3107018 (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide CAS No. 1609400-06-7

(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide

Cat. No.: B3107018
CAS No.: 1609400-06-7
M. Wt: 368.3
InChI Key: JXVQHPCCJOEETO-UHFFFAOYSA-N
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Description

(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide: is a chemical compound with the molecular formula C17H21NO3·HBr and a molecular weight of 368.27 g/mol . This compound is characterized by the presence of two methoxybenzyl groups attached to an amine, forming a hydrobromide salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide typically involves the reaction of 2,4-dimethoxybenzylamine with 3-methoxybenzyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol , with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR , HPLC , and GC analysis, to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Reagents such as or in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide
  • (2,4-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide

Comparison: (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide is unique due to the specific positioning of the methoxy groups on the benzyl rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-5-13(9-15)11-18-12-14-7-8-16(20-2)10-17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVQHPCCJOEETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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